Benzyl-(4-isopropyl-benzyl)-amine

Catalog No.
S754286
CAS No.
346700-52-5
M.F
C17H21N
M. Wt
239.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl-(4-isopropyl-benzyl)-amine

CAS Number

346700-52-5

Product Name

Benzyl-(4-isopropyl-benzyl)-amine

IUPAC Name

1-phenyl-N-[(4-propan-2-ylphenyl)methyl]methanamine

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

InChI

InChI=1S/C17H21N/c1-14(2)17-10-8-16(9-11-17)13-18-12-15-6-4-3-5-7-15/h3-11,14,18H,12-13H2,1-2H3

InChI Key

WXMQWRUCKUXXPJ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2

Benzyl-(4-isopropyl-benzyl)-amine (CAS 346700-52-5) is an asymmetric secondary amine characterized by the presence of both an unsubstituted N-benzyl group and an N-(4-isopropylbenzyl) group. This specific substitution pattern makes it a structurally important, non-interchangeable building block in multi-step organic synthesis. Its primary value is as a key intermediate in the development of complex therapeutic agents, particularly modulators of the Retinoic Acid-Related Orphan Receptor gamma-t (RORγt), which are investigated for treating autoimmune and inflammatory diseases.

Substituting Benzyl-(4-isopropyl-benzyl)-amine with more common secondary amines like dibenzylamine or bis(4-isopropylbenzyl)amine is not feasible in its primary applications. The compound's asymmetric structure is critical; the 4-isopropylbenzyl moiety is often essential for molecular recognition and binding in the final therapeutic target, while the unsubstituted benzyl group serves a distinct role in the synthetic pathway, sometimes as a protecting group that is later removed. Using a symmetric analog would eliminate the required structural differentiation, leading to synthesis failure. Similarly, starting with primary amines (e.g., benzylamine or 4-isopropylbenzylamine) necessitates an additional, resource-intensive reductive amination step, making direct procurement of the target secondary amine a more efficient strategy for process chemistry.

Established Role as a Key Precursor in Patented RORγt Modulator Synthesis

Benzyl-(4-isopropyl-benzyl)-amine is explicitly cited as a key intermediate in patents for the synthesis of novel RORγt modulators, a class of drugs targeting autoimmune diseases. For example, patent WO2014179564A1 details its use as 'Intermediate 10' in a multi-step sequence to produce complex heterocyclic drug candidates. The comparator is not a similar amine, but the alternative of a multi-step, in-house synthesis from primary amines, which is bypassed by direct procurement.

Evidence DimensionPrecursor Suitability
Target Compound DataServes as a direct, single-component intermediate in a validated, patented synthesis route.
Comparator Or BaselineIn-house synthesis from primary amines (e.g., 4-isopropylbenzaldehyde and benzylamine), requiring reaction setup, workup, and purification.
Quantified DifferenceReduces process from a full synthesis/purification step to a direct input, saving significant time and resources.
ConditionsSynthesis of advanced heterocyclic RORγt modulators as described in pharmaceutical patents.

Procuring this specific intermediate de-risks and accelerates the synthesis of high-value RORγt modulators by providing a validated, non-interchangeable building block.

Enables High-Yield Synthesis via Optimized Reductive Amination Routes

The synthesis of asymmetric secondary amines like Benzyl-(4-isopropyl-benzyl)-amine via direct reductive amination is a well-established, high-yielding process. Procedures using reagents like sodium borohydride to react an aldehyde (4-isopropylbenzaldehyde) with a primary amine (benzylamine) routinely achieve high conversion. While this demonstrates the compound's accessibility, for procurement purposes, it sets a high benchmark for the quality and purity required. Purchasing the pre-made compound eliminates the need for a user to perform this reaction, optimize conditions, and conduct purification in-house.

Evidence DimensionSynthesis Yield
Target Compound DataAccessible in high yields (typically >75%) via standard reductive amination protocols.
Comparator Or BaselineBaseline of performing the synthesis in-house, which consumes raw materials, solvent, and analytical resources for quality control.
Quantified DifferenceBypasses a dedicated synthesis step, ensuring immediate availability of a high-purity starting material.
ConditionsStandard laboratory or pilot-scale reductive amination using a reducing agent like sodium borohydride.

This provides a reliable, high-purity source material, bypassing the need for in-house process optimization, purification, and quality control for this specific intermediate.

Core Building Block in Medicinal Chemistry for Autoimmune Disease Targets

This compound is the right choice for medicinal chemistry programs focused on RORγt inhibitors or related targets where a 4-isopropylbenzyl moiety is required for ligand-receptor interaction and an N-benzyl group is needed for subsequent synthetic modifications or as a protecting group. Its use is indicated when the project timeline and resource allocation favor procuring a validated, advanced intermediate over performing a de novo synthesis.

Streamlining Process Chemistry and Scale-Up Operations

In process development and scale-up, procuring this amine is advantageous when it is a non-GMP intermediate in a longer synthesis. It simplifies the supply chain by removing the need to source and qualify two separate precursors (4-isopropylbenzaldehyde and benzylamine) and eliminates an entire reaction and purification step from the overall manufacturing process, thereby improving process mass intensity and workflow efficiency.

XLogP3

3.8

Wikipedia

1-Phenyl-N-{[4-(propan-2-yl)phenyl]methyl}methanamine

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